10,10'-Oxybisphenoxarsine

説明

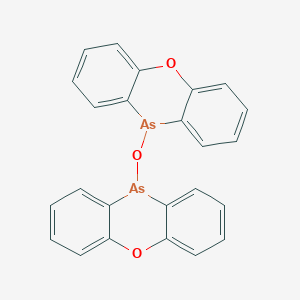

Structure

2D Structure

特性

IUPAC Name |

10-phenoxarsinin-10-yloxyphenoxarsinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16As2O3/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRZAKVGPJFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16As2O3 | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032443 | |

| Record name | 10,10'-Oxybisphenoxarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxarsine, 10,10'-oxydi- appears as a clear light yellow liquid with a mild odor. Insoluble in water and slightly denser than water. Contact may severely irritate skin, eyes, and mucous membranes., Colorless solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxarsine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58-36-6 | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 10,10′-Oxybisphenoxarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxarsine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10'-Oxybisphenoxarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxarsin-10-yl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10,10'-OXYDIPHENOXARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0GEE9L5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

363 to 365 °F (EPA, 1998) | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Historical and Contemporary Trajectories of 10,10 Oxybisphenoxarsine Research

Evolution of Organoarsenic Chemistry and its Relevance to 10,10'-Oxybisphenoxarsine

Organoarsenic chemistry, the study of compounds containing carbon-arsenic bonds, has a rich history dating back over two centuries. rsc.orgwikipedia.org Its origins can be traced to 1760 with the synthesis of the first organometallic compound, cacodyl (B8556844) (tetramethyldiarsine), by French chemist Louis Claude Cadet. rsc.orgwikipedia.org This field gained significant momentum in the 19th and early 20th centuries, contributing to fundamental chemical concepts like valency, as proposed by Edward Frankland based on his work with organometallic compounds. rsc.org

The pharmacological potential of organoarsenicals was famously realized by Paul Ehrlich, whose work on Salvarsan as a treatment for syphilis earned him a Nobel Prize and marked a pivotal moment in the history of medicine. wikipedia.orgbohrium.com These early investigations established arsenic's capacity to form stable bonds with organic moieties, creating compounds with a wide array of properties, from therapeutic to highly toxic. rsc.orgwikipedia.org

The development of this compound is a direct extension of this long-standing exploration into organoarsenic compounds. As a heterocyclic compound containing arsenic, its synthesis and application as a biocide were built upon the foundational knowledge of arsenic's chemical behavior and its known antimicrobial properties. epa.govevitachem.com The pursuit of new organoarsenic compounds for various industrial applications continued throughout the 20th century, leading to the creation of molecules like OBPA for use as preservatives and antimicrobial agents in a variety of materials. epa.govusa-journals.com

Paradigmatic Shifts in the Research Focus on this compound

The research narrative of this compound has undergone significant paradigmatic shifts, moving from an initial focus on its efficacy as a biocide to a more comprehensive investigation of its toxicological and environmental implications.

Initially, research was driven by its powerful antimicrobial properties. evitachem.com OBPA was developed and subsequently registered as a pesticide in the United States in 1965 for its ability to prevent the growth of microorganisms in a wide range of products. epa.gov Early studies and industrial applications centered on its effectiveness as a bacteriostat, fungicide, and disinfectant in materials such as plastics, textiles, adhesives, and coatings. epa.govepa.gov

A notable shift in research focus occurred as awareness of the potential environmental and health risks associated with arsenic compounds grew. This led to a new wave of research centered on the toxicology of OBPA. Studies were initiated to determine its acute and chronic health effects. For instance, research revealed that OBPA exhibits a high degree of acute toxicity when administered orally and to the skin, placing it in the highest toxicity category for these effects. epa.govregulations.gov Further investigations explored its potential for developmental or reproductive toxicity and mutagenic activity, with studies indicating it does not appear to cause these effects. epa.gov

The environmental fate and ecological impact of OBPA also became a critical area of research. regulations.gov Studies were conducted to understand its persistence in the environment and its toxicity to various organisms. Research has shown that OBPA is very highly toxic to both freshwater and marine fish, as well as to aquatic invertebrates. epa.gov Concerns about its potential to leach from treated materials, such as swimming pool liners, and the subsequent impact on aquatic ecosystems have driven further investigation. regulations.gov

The following table summarizes the key research findings that illustrate this shift in focus:

| Research Focus | Key Findings |

| Biocidal Efficacy | Effective as a bacteriostat, fungicide, and disinfectant in various materials including plastics, textiles, and adhesives. epa.govepa.gov |

| Human Toxicology | High acute oral and dermal toxicity. epa.govregulations.gov Does not appear to cause developmental or reproductive toxicity, or mutagenic activity. epa.gov |

| Environmental Fate & Ecotoxicology | Very highly toxic to freshwater and marine fish and invertebrates. epa.gov Potential for leaching from treated products into the environment. regulations.gov |

Global Regulatory Contexts Influencing Research Directions on this compound

The trajectory of research on this compound has been significantly shaped by the global regulatory landscape for hazardous chemicals. In the United States, the Environmental Protection Agency (EPA) has played a central role in directing the scope of scientific inquiry into OBPA. epa.govepa.gov

OBPA was first registered as a pesticide in the U.S. in 1965. epa.gov In October 1981, the EPA issued a Registration Standard for OBPA, which required additional data on its chemical properties and environmental fate. epa.gov This was part of a broader effort to re-evaluate older pesticides against more stringent modern standards. epa.gov The EPA's Reregistration Eligibility Decision (RED) process for OBPA, completed in June 1993, and the subsequent registration review program, mandated by the Food Quality Protection Act of 1996, have necessitated a continuous stream of scientific data on its potential risks to human health and the environment. regulations.gov These regulatory requirements have directly funded and guided research into the toxicology and environmental impact of OBPA. regulations.govfederalregister.gov

International conventions and regulations have also influenced the research landscape. The Basel Convention, which governs the transboundary movement of hazardous wastes, and the Stockholm Convention on Persistent Organic Pollutants (POPs), have heightened the scrutiny on chemicals like OBPA that are persistent and toxic. pops.intagriculture.gov.au While OBPA is not explicitly listed in the Stockholm Convention, the principles of the convention encourage research into the characteristics of potentially hazardous industrial chemicals. pops.int In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation has also prompted a thorough evaluation of the risks associated with chemical substances, including organoarsenicals. nih.gov

The following table outlines key regulatory milestones and their impact on OBPA research:

| Regulatory Body/Convention | Action | Impact on Research |

| U.S. EPA | Initial registration in 1965. epa.gov | Spurred initial research into its biocidal applications. |

| U.S. EPA | Registration Standard issued in 1981. epa.gov | Mandated further studies on product chemistry and environmental fate. |

| U.S. EPA | Reregistration Eligibility Decision (RED) in 1993. regulations.gov | Required a comprehensive review of human health and environmental effects. |

| U.S. EPA | Registration Review program (ongoing). regulations.govfederalregister.gov | Continues to drive the need for updated toxicological and exposure data. |

| European Union (REACH) | Regulation of chemical substances. nih.gov | Promotes risk assessment and has led to restrictions on the use of certain hazardous substances. |

| Basel Convention | Control of transboundary movements of hazardous wastes. pops.intagriculture.gov.au | Influences research into the lifecycle and disposal of products containing OBPA. |

Advanced Synthetic Methodologies and Structural Elucidation of 10,10 Oxybisphenoxarsine

Refined Synthetic Pathways for 10,10'-Oxybisphenoxarsine

The synthesis of this compound is a well-established process, yet research continues to refine the methodology to improve efficiency and address environmental concerns.

Optimization of Reaction Conditions and Yields

The conventional synthesis of this compound typically involves the reaction of phenol (B47542) derivatives with an arsenic compound, most commonly arsenic trioxide. evitachem.com This process is conducted under controlled temperature conditions to promote the formation of the ether linkages that characterize the molecule. evitachem.com

Post-synthesis, purification is a critical step to obtain the compound in its desired crystalline form. Recrystallization from solvents such as ethanol (B145695) or isopropanol (B130326) is a common method, yielding colorless or white monoclinic prisms. evitachem.comchemicalbook.com The optimization of these conditions—including reactant ratios, temperature, and choice of purification solvent—is crucial for maximizing the yield and purity of the final product. While specific yield percentages are not extensively detailed in readily available literature, the focus remains on controlled reaction kinetics and efficient purification to drive the reaction to completion and isolate a high-purity product.

Table 1: Synthesis and Purification Parameters for this compound

| Parameter | Description | Purpose |

| Starting Materials | Phenol derivatives, Arsenic Trioxide | Core reactants for building the molecular structure. evitachem.com |

| Reaction Temperature | Controlled heating | To facilitate the formation of the characteristic ether linkages. evitachem.com |

| Purification Method | Recrystallization | To remove impurities and isolate the final product. evitachem.com |

| Recrystallization Solvents | Ethanol, Isopropanol | To yield colorless or white crystalline forms of high purity. evitachem.comchemicalbook.com |

Green Chemistry Approaches to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, largely driven by the compound's inherent toxicity and the environmental impact of traditional chemical processes. lookchem.comhealthcouncil.nl Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances. For a compound like OBPA, this could involve exploring alternative, less hazardous starting materials, using safer solvents, and developing more atom-economical reaction pathways.

Currently, specific literature detailing established green synthetic routes for this compound is scarce. However, the broader push for sustainable practices in the chemical industry suggests that this is a pertinent area for future research and development. pharmaffiliates.com The goal would be to create synthetic pathways that maintain the efficacy of the final product while minimizing its environmental footprint from cradle to grave.

Spectroscopic and Diffraction-Based Structural Characterization

A definitive understanding of the structure of this compound has been achieved through a combination of spectroscopic and diffraction techniques, which provide insight into its molecular geometry and solid-state arrangement.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in confirming the molecular structure of this compound. au.dk These methods probe the vibrational modes of the molecule's constituent bonds. The resulting spectra display characteristic peaks that serve as a fingerprint for the compound, confirming the presence of the phenoxarsine backbone and the central As-O-As linkage.

FTIR (Fourier Transform Infrared) spectroscopy is a common technique used for this purpose. nih.govvideleaf.com By analyzing the absorption of infrared radiation, specific functional groups within the molecule can be identified. Similarly, Raman spectroscopy provides complementary information based on the inelastic scattering of monochromatic light, which is particularly useful for identifying non-polar bonds. nih.govvideleaf.com

Table 2: Spectroscopic Techniques for Structural Confirmation

| Technique | Method | Information Obtained |

| FTIR Spectroscopy | Measures absorption of infrared radiation. | Identifies characteristic vibrational modes of functional groups. nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Provides complementary vibrational data, confirming molecular structure. au.dkvideleaf.com |

Nuclear Magnetic Resonance (NMR) Studies of Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While specific, detailed NMR studies exclusively focused on this compound are not widely published, the technique is routinely used for the structural characterization of related organoarsenic compounds and phenoxarsine derivatives. researchgate.netdokumen.pub

In a hypothetical ¹H NMR or ¹³C NMR spectrum of OBPA, the chemical shifts and coupling constants of the signals from the aromatic rings would provide detailed information about the electronic environment and connectivity of the atoms. This data would be crucial for confirming the solution-state conformation of the molecule, revealing how the phenoxarsine units are oriented relative to each other around the central oxygen atom.

Single-Crystal X-ray Diffraction Analysis of this compound Polymorphs

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Research has identified that this compound can exist in different crystalline forms, known as polymorphs. researchgate.netresearchgate.net

Initially, a monoclinic polymorph was characterized, crystallizing in the P21/c space group. researchgate.netresearchgate.net More recently, a new polymorph that crystallizes in the triclinic space group P-1 has been discovered and its structure compared to the previously known form. researchgate.netresearchgate.net The analysis of these structures provides precise measurements of bond lengths and angles. For the monoclinic form, the As-O-As angle was reported to be 122.3(1)°, with As-O bond distances of 1.810(3) Å and 1.821(3) Å. researchgate.net The existence of polymorphs is significant as different crystalline arrangements can influence the physical properties of the compound.

Table 3: Comparative Crystallographic Data for this compound Polymorphs

| Parameter | Polymorph 1 (Previously Known) | Polymorph 2 (New) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P-1 |

| a (Å) | 15.976(3) | Data not specified in abstract |

| b (Å) | 10.582(2) | Data not specified in abstract |

| c (Å) | 12.581(2) | Data not specified in abstract |

| **β (°) ** | 111.70(1) | Data not specified in abstract |

| As-O-As Angle (°) | 122.3(1) | Comparison of geometric parameters noted researchgate.netresearchgate.net |

| Reference | researchgate.net | researchgate.netresearchgate.net |

Microscopic and Surface Characterization Techniques

The morphological and surface characteristics of this compound are crucial for understanding its physical properties and behavior in various applications. Several microscopic and surface-sensitive techniques are employed to provide detailed information about its crystalline structure and surface topography.

Optical Microscopy , including Hot-Stage Optical Microscopy , offers a fundamental approach to observe the crystal habit and thermal behavior of this compound. pharmacompass.com This technique allows for the visual inspection of crystal morphology, size, and any changes that occur upon heating, such as melting point determination and the observation of polymorphic transitions.

Scanning Electron Microscopy (SEM) provides higher magnification imaging of the compound's crystal structure. While direct SEM studies on this compound crystals are not extensively documented in publicly available literature, the technique is widely used for morpho-structural analysis of related organometallic compounds.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. Studies on related arsenic compounds, such as arsenic sulfide (B99878) layers, have demonstrated the utility of AFM in providing detailed three-dimensional images of surface features. researchgate.net This technique is applicable for assessing the surface roughness and crystal growth patterns of this compound.

Fluorescence Microscopy has been utilized in studies of related organoarsenic compounds to investigate their biological interactions, such as detecting genotoxicity by observing micronucleus formation in cells. researchgate.net While not a direct characterization of the compound itself, it highlights a microscopic application relevant to its biological effects.

Surface-Enhanced Raman Spectroscopy (SERS) is another advanced technique that can be applied to the study of this compound. SERS has been successfully used for the sensitive detection of various arsenic species, indicating its potential for the surface analysis and trace detection of this compound. aip.org

The table below summarizes the microscopic and surface characterization techniques applicable to this compound.

| Technique | Information Provided | Relevance to this compound |

| Optical Microscopy | Crystal habit, size, and thermal behavior. pharmacompass.com | Fundamental morphological analysis and melting point determination. |

| Scanning Electron Microscopy (SEM) | High-magnification imaging of surface morphology. | Detailed visualization of crystal structure and surface features. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography and roughness. researchgate.net | High-resolution surface characterization and crystal growth studies. |

| Fluorescence Microscopy | Visualization of interactions with biological systems. researchgate.net | Application in understanding the compound's biological activity. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Sensitive detection and identification of surface species. aip.org | Trace analysis and surface interaction studies. |

Purity Assessment and Identification of Reaction Byproducts

The purity of this compound is critical for its intended applications and for regulatory purposes. A technical grade of the compound can achieve a purity of 99%. regulations.gov The synthesis of this compound typically involves the reaction of diphenyl ether with arsenic trichloride (B1173362) or the reaction of phenol derivatives with arsenic trioxide. researchgate.netevitachem.com These synthetic routes can lead to the formation of various byproducts.

Purity Assessment is commonly performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a well-established method for the quantification of this compound. nih.gov A specific method developed for its determination in artificial leather involved extraction with methanol, followed by cleanup on an aluminum oxide column and separation on an ODS (octadecylsilane) column with UV detection at 300 nm. nih.gov The method demonstrated a linear calibration curve in the range of 0.1-100 µg/mL. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for both the quantification of this compound and the identification of volatile impurities. nih.gov The mass spectrum of the compound provides a unique fragmentation pattern that allows for its unambiguous identification. nih.gov

For the assessment of total arsenic content, atomic spectroscopy methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are employed. healthcouncil.nl These techniques are highly sensitive for elemental analysis.

Identification of Reaction Byproducts is crucial for controlling the manufacturing process and understanding the impurity profile of the final product. Potential byproducts can include unreacted starting materials, such as diphenyl ether and arsenic compounds, as well as partially reacted intermediates. Hydrolysis of the final product can lead to the formation of degradation products like phenoxyarsinic acid and 10-hydroxyphenoxarsine. researchgate.netregulations.govevitachem.com The identification of these impurities often relies on chromatographic separation coupled with mass spectrometric detection.

The following table outlines an example of an HPLC method used for the analysis of this compound. nih.gov

| Parameter | Condition |

| Instrumentation | HPLC with UV Detector |

| Column | ODS (Octadecylsilane) |

| Mobile Phase | (Not specified in the provided abstract) |

| Detection Wavelength | 300 nm |

| Sample Preparation | Extraction with methanol, cleanup on aluminum oxide column |

| Linear Range | 0.1-100 µg/mL |

| Limit of Detection | 0.07 µg/g (in sample) |

| Limit of Quantification | 0.25 µg/g (in sample) |

Mechanistic Investigations of 10,10 Oxybisphenoxarsine S Biological and Chemical Activities

Molecular Mechanisms of Antimicrobial Activity

The potent antimicrobial properties of 10,10'-Oxybisphenoxarsine (OBPA) stem from its ability to interact with and disrupt fundamental cellular structures and processes in a variety of microorganisms. This section elucidates the key molecular mechanisms that underpin its broad-spectrum antimicrobial efficacy.

Elucidation of Cell Membrane Interactions and Permeabilization

One of the primary modes of antimicrobial action for this compound involves the direct disruption of microbial cell membranes. evitachem.com The lipophilic nature of the molecule facilitates its partitioning into the lipid bilayer of the cell membrane. This insertion is believed to alter the physical properties of the membrane, leading to a loss of structural integrity.

The interaction of OBPA with the cell membrane results in increased permeability, a critical event that compromises the cell's ability to maintain essential electrochemical gradients. evitachem.com This breakdown of the membrane barrier allows for the uncontrolled leakage of vital intracellular components, such as ions, metabolites, and macromolecules, ultimately leading to cell lysis and death. evitachem.com While the precise molecular interactions with membrane lipids and proteins are a subject of ongoing research, the disruptive impact on membrane integrity is a well-established component of its antimicrobial mechanism.

Identification of Specific Enzyme Targets within Microbial Metabolism

Beyond its effects on the cell membrane, this compound exerts its antimicrobial effects by inhibiting essential enzymatic processes within microbial cells. evitachem.com As a trivalent organoarsenical, OBPA has a high affinity for sulfhydryl groups (-SH) present in the cysteine residues of proteins. This reactivity allows it to form stable covalent bonds with these groups, leading to the inactivation of critical enzymes.

Disruption of Microbial Biofilm Formation

Microbial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, exhibit increased resistance to antimicrobial agents. This compound has been widely incorporated into various materials, such as plastics and coatings, to prevent microbial colonization and subsequent biofilm formation. epa.govresearchgate.netfrontiersin.orgnih.gov

The mechanism by which OBPA disrupts biofilm formation is multifaceted. By inhibiting the growth of planktonic (free-floating) bacteria, it reduces the initial attachment of cells to surfaces, a critical first step in biofilm development. Furthermore, by interfering with the metabolic processes necessary for the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix, OBPA can hinder the maturation and structural integrity of the biofilm. While the specific interactions with biofilm-associated signaling pathways and matrix components are still under investigation, its efficacy as a material preservative underscores its significant anti-biofilm capabilities. epa.govregulations.gov

Cellular and Subcellular Toxicological Mechanisms of this compound

The toxicological effects of this compound in mammalian systems are primarily attributed to its interference with fundamental cellular processes, particularly those related to energy metabolism within the mitochondria.

Interference with Mitochondrial Respiration and Oxidative Phosphorylation

Research has demonstrated that this compound is a potent inhibitor and uncoupler of oxidative phosphorylation in isolated rat liver mitochondria. regulations.govau.dk It rapidly inhibits state 3 respiration, which is the active state of respiration coupled to ATP synthesis. This inhibition has been observed with various substrates that feed into the electron transport chain, including α-ketoglutarate, pyruvate (B1213749), isocitrate, and succinate. au.dk

In addition to inhibiting respiration, OBPA also acts as an uncoupling agent. au.dk This means it disrupts the tight coupling between the electron transport chain and the synthesis of ATP. By increasing the permeability of the inner mitochondrial membrane to protons, it dissipates the proton motive force that is essential for driving ATP synthase. At lower concentrations, the uncoupling effect is more prominent, leading to an increase in oxygen consumption without a corresponding increase in ATP production. However, at higher concentrations, the potent inhibitory effects on respiration become dominant, masking the uncoupling action. au.dk The toxic effects of OBPA are believed to be exerted through its reaction with vital mitochondrial sulfhydryl groups. au.dk

Inhibition Kinetics of Tricarboxylic Acid Cycle Dehydrogenases

The inhibitory effect of this compound on mitochondrial respiration is, in large part, a consequence of its potent inhibition of several dehydrogenases within the tricarboxylic acid (TCA) cycle. regulations.govau.dk These enzymes are critical for the generation of reducing equivalents (NADH and FADH₂) that fuel the electron transport chain.

While specific kinetic data such as K_i_ values for the inhibition of individual TCA cycle dehydrogenases by this compound are not extensively detailed in the readily available literature, the qualitative evidence for their potent inhibition is strong. The general mechanism for the toxicity of trivalent arsenicals involves the inhibition of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase by binding to their sulfhydryl groups. nih.gov

Table 1: Summary of a-Ketoglutarate Dehydrogenase Inhibition by H₂O₂

This table provides an example of enzyme inhibition kinetics, though not for this compound directly due to a lack of specific data in the reviewed literature. The data illustrates the type of information relevant to section 3.2.2.

| H₂O₂ Concentration (μM) | Incubation Time (min) | % Inhibition of a-KGDH Activity |

| 50 | 10 | Statistically Significant |

| 100 | 5 | Statistically Significant |

| 500 | 2.5 | Statistically Significant |

| Data adapted from a study on the effects of hydrogen peroxide on Krebs cycle enzymes. nih.gov |

Role of Sulfhydryl Group Interactions in Enzyme Inhibition

This compound (OBPA), a trivalent organoarsenical, is recognized for its potent antimicrobial properties, which are largely attributed to its ability to interact with and inhibit essential cellular enzymes. evitachem.comumich.edu A primary mechanism of this inhibition is the compound's reaction with sulfhydryl groups (-SH) present in the amino acid cysteine, a crucial component of many enzymes. umich.eduhealthcouncil.nl

Trivalent arsenicals like OBPA are known sulfhydryl reagents. umich.edu They readily form stable covalent bonds with the sulfur atoms in the sulfhydryl groups of proteins. This interaction can occur with single sulfhydryl groups (monothiol enzymes) or with two sulfhydryl groups in close proximity (dithiol enzymes). umich.edu The formation of these arsenic-sulfur bonds, known as thioarsenites, can drastically alter the three-dimensional structure of an enzyme, particularly at its active site. This structural change often leads to a loss of the enzyme's catalytic function, thereby disrupting critical metabolic pathways.

Research on isolated rat liver mitochondria has demonstrated that OBPA inhibits several tricarboxylic acid (TCA) cycle dehydrogenases, which are known to be susceptible to sulfhydryl inhibition. umich.edu The inhibition of these enzymes could be prevented, and in some cases reversed, by the addition of glutathione, a molecule rich in sulfhydryl groups. umich.edu This finding strongly supports the hypothesis that OBPA exerts its toxic effects by targeting vital mitochondrial sulfhydryl groups. umich.edu Specifically, glutathione, a monothiol, was able to both prevent and reverse the inhibition of α-ketoglutarate dehydrogenase, a dithiol enzyme. umich.edu However, it could only prevent, not reverse, the inhibition of isocitrate dehydrogenase, a monothiol enzyme, suggesting the formation of a more stable monothioarsinite in the latter case. umich.edu

Generation of Reactive Oxygen Species and Oxidative Stress

The toxicological profile of this compound is also linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.gov While direct studies on OBPA's ROS generation are limited, the known behavior of arsenic compounds provides a strong basis for this mechanism.

Cellular Uptake and Intracellular Localization of this compound

The cellular uptake and subsequent intracellular distribution of this compound are critical determinants of its biological activity and toxicity. As an organoarsenic compound, its lipophilic nature likely facilitates its passage across the cell membrane. evitachem.com

Once inside the cell, OBPA can distribute to various subcellular compartments. Studies have shown that after exposure to OBPA, arsenic accumulates in the liver and kidneys. epa.gov However, this accumulated arsenic is reportedly cleared from the body after a two-week period. epa.gov

A study on the disposition of radiolabeled OBPA in rats, guinea pigs, and rabbits revealed significant species-specific differences in tissue distribution. nih.gov Notably, the erythrocytes of rats retained a significantly higher percentage of the radiolabel compared to those of guinea pigs and rabbits, suggesting a potential for higher accumulation in red blood cells in certain species. nih.gov This differential distribution could influence the compound's systemic toxicity and metabolic fate. The liver was identified as a major site for the disposition of the radiolabel from orally administered OBPA. umich.edu

Mechanisms of Environmental Degradation and Biotransformation

Hydrolytic Cleavage Pathways and Arsenic Speciation in Aqueous Environments

In aqueous environments, this compound can undergo hydrolysis, leading to the breakdown of the molecule and the release of arsenic species. evitachem.com This process involves the cleavage of the ether linkages within the OBPA structure. evitachem.com While a specific hydrolysis study was initially deemed deficient by the EPA, it was later determined that due to the nature of its use in treated materials, significant levels of residues would not be released into the environment. epa.gov

Leaching studies on materials treated with OBPA, such as pool liners, have indicated that any leached residues would not surpass the maximum limit for arsenic in drinking water. epa.gov It is expected that any OBPA leachate would primarily exist as the degradation product phenoxyarsinic acid, which shares similar chemical and physical properties with the parent compound. regulations.gov The speciation of arsenic released during hydrolysis is a critical factor in its environmental toxicity, as different arsenic compounds exhibit varying levels of toxicity.

Photodegradation Mechanisms under Environmental Conditions

Information regarding the specific photodegradation mechanisms of this compound under environmental conditions is not extensively detailed in the provided search results. However, organometallic compounds, in general, can be susceptible to degradation upon exposure to sunlight. This process, known as photodegradation or photolysis, involves the absorption of light energy, which can lead to the breaking of chemical bonds within the molecule. For OBPA, this could potentially involve the cleavage of the arsenic-carbon or arsenic-oxygen bonds, leading to the formation of simpler, and potentially less toxic, arsenic compounds and organic byproducts. The rate and extent of photodegradation would depend on various environmental factors such as the intensity and wavelength of sunlight, the presence of photosensitizing agents in the environment, and the medium in which the compound is present (e.g., water, soil).

Microbial Biotransformation and Detoxification Pathways

The biotransformation of this compound by microorganisms is a key process in its environmental fate. As an antimicrobial agent, OBPA is designed to disrupt microbial processes. herts.ac.uk However, some microorganisms may possess mechanisms to metabolize and detoxify such compounds.

The general biotransformation of arsenic involves a series of reduction and methylation reactions. nih.gov In the case of OBPA, microorganisms could potentially cleave the organic moieties from the arsenic atoms. Once released, the inorganic arsenic could then enter microbial metabolic pathways. Arsenic is often reduced from its pentavalent state (arsenate) to its more toxic trivalent state (arsenite). nih.gov Subsequently, arsenite can be methylated by enzymes like arsenite methyltransferase to form monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). nih.gov This methylation process is generally considered a detoxification pathway, as the methylated arsenic species are typically less reactive and more readily excreted by the organism. The specific microbial species and enzymes involved in the biotransformation of OBPA, however, require further investigation.

Advanced Biological and Toxicological Research on 10,10 Oxybisphenoxarsine

Comprehensive Efficacy Studies in Diverse Microorganism Models

10,10'-Oxybisphenoxarsine (OBPA) is recognized as a potent antimicrobial agent, functioning as a bacteriostat, disinfectant, and fungicide. epa.govregulations.gov Research has demonstrated its outstanding activity against a range of bacteria and fungi. nih.gov Comparative studies have highlighted its superior performance and persistence when evaluated against other known fungistats. For instance, in tests involving exterior acrylate (B77674) paint films and asphalt (B605645) coatings, this compound showed greater activity than both 2,3,4,6-tetrachlorophenol (B30399) and phenylmercuric acetate. nih.gov Its primary application is as a microbicidal additive incorporated into materials such as plastics, adhesives, and textiles to prevent the growth of microorganisms. epa.govepa.gov

While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively detailed in the reviewed literature, the qualitative evidence confirms its high efficacy.

| Compound | Observed Potency (Qualitative) | Reference Compound(s) | Source |

|---|---|---|---|

| This compound | Outstanding and superior activity against bacteria and fungi | 2,3,4,6-tetrachlorophenol, Phenylmercuric acetate | nih.gov |

Detailed studies specifically evaluating the efficacy of this compound against known antimicrobial-resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococcus (VRE), are not widely available in the public scientific literature. While the U.S. Environmental Protection Agency (EPA) maintains lists of registered antimicrobial products effective against such pathogens, specific data on the performance of OBPA in this context is not detailed in the available research.

Research focusing on the synergistic effects of this compound when combined with other biocidal agents is limited. The potential for enhanced antimicrobial activity through combination therapies is a recognized area of study for biocides in general, but specific investigations detailing such interactions for OBPA are not prominently featured in the reviewed scientific reports.

In Vivo and In Vitro Mammalian Toxicology Investigations

Toxicological investigations in mammalian models have identified specific target organs for this compound. In subacute feeding studies conducted on rats, high dose levels of the compound led to systemic effects, including retarded growth and observable impacts on the liver. epa.gov Histopathological analysis revealed an accumulation of arsenic in both the liver and kidneys of these animals. epa.gov

Inhalation studies have also been performed to assess organ-specific pathology. In a subacute inhalation study, both rats and guinea pigs exposed to OBPA showed mild to moderate heart effects. epa.gov The rats in this study also exhibited liver effects. epa.gov These findings pinpoint the liver, kidneys, and heart as organs susceptible to pathological changes following exposure.

| Species | Exposure Route | Observed Pathological Effects | Affected Organs | Source |

|---|---|---|---|---|

| Rat | Oral (Subacute Feeding) | Retarded growth, unspecified liver effects, arsenic accumulation | Liver, Kidneys | epa.gov |

| Rat | Inhalation (Subacute) | Mild to moderate heart effects, unspecified liver effects | Heart, Liver | epa.gov |

| Guinea Pig | Inhalation (Subacute) | Mild to moderate heart effects | Heart | epa.gov |

The carcinogenic and mutagenic potential of this compound has been subject to regulatory review. As an organoarsenic compound, it was initially evaluated under the U.S. EPA's Rebuttable Presumption Against Registration (RPAR) process, partly because inorganic arsenicals are recognized as potential carcinogens, mutagens, and teratogens. epa.govnih.gov However, following a thorough review, the EPA's RPAR decision concluded that this compound does not exceed the toxicology criteria for these concerns. epa.gov The EPA's list of chemicals evaluated for carcinogenic potential, updated through July 2024, does not include a specific carcinogenicity classification for this compound. orst.edu

Mutagenicity studies are available and have formed part of the compound's human health hazard and risk assessment. regulations.gov Based on these assessments, regulatory evaluations have concluded that the compound shows no mutagenic activity. epa.gov This distinguishes it from certain inorganic arsenic compounds, which have been shown to be mutagenic.

Reproductive and Developmental Toxicity Studies in Model Organisms

The assessment of reproductive and developmental toxicity involves exposing laboratory animals to a substance and observing for a range of endpoints. scialliconsulting.com These endpoints include, but are not limited to, effects on fertility, gestation, and the viability and development of offspring. scialliconsulting.com For a chemical to be classified as a reproductive or developmental toxicant, it must be shown to cause adverse effects on these parameters. In the case of OBPA, the existing toxicological database suggests a lack of such effects epa.gov.

Pharmacokinetic and Pharmacodynamic Modeling of this compound and its Metabolites

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are computational tools used to understand and predict the behavior of a chemical and its metabolites in the body over time. PK modeling describes the absorption, distribution, metabolism, and excretion (ADME) of a substance, essentially tracking "what the body does to the chemical" nih.gov. PD modeling, on the other hand, describes the relationship between the concentration of the chemical at the site of action and the resulting biological effect, or "what the chemical does to the body" nih.gov.

For this compound, specific PBPK/PD models are not extensively detailed in the public literature. However, the principles of such models can be applied to understand its behavior. Metabolism studies indicate that exposure to OBPA leads to an accumulation of arsenic in the liver and kidneys epa.gov. A key finding from these studies is that the accumulated arsenic is cleared from the body after a period of approximately two weeks epa.gov.

A PBPK model for OBPA would consist of a series of mathematical equations representing different organs or tissue compartments (e.g., liver, kidneys, blood) nih.gov. This model could simulate how OBPA is absorbed, distributed to tissues like the liver and kidneys, metabolized, and eventually eliminated. Such a model would be invaluable for predicting tissue-specific dose concentrations and understanding the time course of arsenic clearance observed in experimental studies nih.gov. By integrating PD components, the model could further link the predicted arsenic concentrations in target tissues to potential toxicological responses.

Neurotoxicity and Immunotoxicity Evaluations

Neurotoxicity

Neurotoxicity refers to adverse changes in the structure or function of the nervous system resulting from exposure to a chemical substance service.gov.uk. While comprehensive neurotoxicity studies specifically for this compound are not widely available, information on acute exposure to related phenoxarsine compounds indicates potential effects on the nervous system. Signs and symptoms associated with exposure include headache, altered mental status, seizures, and delirium, which are indicative of neurotoxic action nih.gov. Organophosphorus compounds, another class of chemicals, are well-known for their neurotoxic effects, which are often mediated by the inhibition of acetylcholinesterase frontiersin.orgnih.gov. Although OBPA is an organoarsenical, the observed neurological symptoms suggest it can impact the central nervous system.

Immunotoxicity

Immunotoxicity involves the adverse effects of chemicals on the functioning of the immune system. This can include immunosuppression, which reduces the body's ability to fight infections, or immunoenhancement, which can lead to hypersensitivity or autoimmune diseases. There is a recognized link between exposure to certain chemicals and the disruption of the immune system's development and function epa.gov. Currently, specific studies focused on the immunotoxicity of this compound are not prominent in the available scientific literature.

Aquatic and Terrestrial Ecotoxicology of this compound

Acute and Chronic Toxicity to Aquatic Biota (e.g., fish, invertebrates, algae)

Ecotoxicological studies are crucial for determining the environmental risk of chemical substances. For this compound, aquatic toxicity data show that the compound poses a significant hazard to aquatic life. It is classified as very highly toxic to both freshwater and marine organisms on an acute basis epa.gov. This high toxicity extends across different trophic levels, affecting fish, invertebrates, and likely algae. The toxicity is typically measured by determining the concentration of the substance that is lethal to 50% of the test organisms (LC50) over a specific period, or the concentration that causes a specific effect in 50% of the population (EC50) chemsafetypro.com.

The available data indicate that OBPA is very highly toxic to freshwater and marine fish as well as to freshwater and marine invertebrates epa.gov. This suggests that the release of OBPA into aquatic environments could have severe impacts on the health and structure of aquatic ecosystems.

| Organism Group | Environment | Toxicity Classification |

|---|---|---|

| Fish | Freshwater | Very Highly Toxic epa.gov |

| Fish | Marine | Very Highly Toxic epa.gov |

| Invertebrates | Freshwater | Very Highly Toxic epa.gov |

| Invertebrates | Marine | Very Highly Toxic epa.gov |

Effects on Terrestrial Ecosystem Components (e.g., soil microorganisms, plants, terrestrial invertebrates)

The environmental risk of this compound also extends to terrestrial ecosystems. Based on data from acute oral studies in rats, OBPA is considered highly toxic to terrestrial organisms epa.gov. Terrestrial ecotoxicology evaluates the effects of chemicals on a variety of organisms that live on land, including crucial components of the ecosystem such as soil microorganisms, plants, and invertebrates like earthworms and arthropods researchgate.net.

Soil Microorganisms: These organisms are vital for nutrient cycling processes like carbon and nitrogen transformation . Toxic substances can disrupt these microbial communities, impairing soil health and fertility.

Plants: Toxicity tests on plants typically examine effects on seedling emergence and growth . Contamination of soil with toxic chemicals can lead to reduced plant growth and crop yields.

Terrestrial Invertebrates: Organisms like earthworms and collembola are important indicators of soil quality. researchgate.net Ecotoxicological studies assess both acute toxicity and chronic effects on their reproduction, which can have cascading effects on the soil food web researchgate.net.

Given the high toxicity of OBPA observed in mammalian models, it is expected that the compound could have significant adverse effects on various components of the terrestrial ecosystem upon exposure epa.gov.

Bioaccumulation and Biomagnification Potential in Food Chains

Bioaccumulation is the process where the concentration of a chemical builds up in an individual organism over time, often because the substance is absorbed at a rate faster than it can be removed by metabolism or excretion wikipedia.orgcimi.org. This is particularly relevant for persistent, fat-soluble compounds study.com.

Biomagnification , also known as bioamplification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain cimi.orgbyjus.com. A substance that biomagnifies will be found in higher concentrations in predators than in their prey morrisnaturalhealth.com.

While specific studies on the bioaccumulation and biomagnification of this compound are not detailed in the provided search results, its chemical nature as a persistent organoarsenical compound suggests a potential for these processes. Persistent organic pollutants (POPs) are known to bioaccumulate in fatty tissues and biomagnify through food webs cimi.org. Arsenic, a heavy metal, is also known to accumulate in aquatic organisms regulations.gov. The combination of a persistent organic structure with arsenic indicates that OBPA could be taken up by organisms at the bottom of the food chain and become more concentrated at higher trophic levels, posing a potential risk to top predators.

Impact on Ecosystem Function and Biodiversity

The introduction of any chemical compound into the environment necessitates a thorough evaluation of its potential effects on the delicate balance of ecosystems. For this compound (OBPA), an organoarsenic pesticide, its impact is primarily understood through its inherent toxicity to various organisms and its environmental behavior. While its use as a materials preservative is intended to limit widespread environmental release, its toxicological profile indicates a significant potential for ecological disruption should exposure occur epa.govepa.gov.

Research findings, largely from regulatory assessments, have established that OBPA possesses a high degree of acute toxicity to a wide range of aquatic life. epa.gov Conversely, its effects on terrestrial and avian species appear to be less pronounced, though still significant in mammals. epa.govregulations.gov

Toxicity Profile Across Trophic Levels

Aquatic Ecosystems Aquatic environments are particularly vulnerable to contamination. Studies show that OBPA is very highly toxic to both freshwater and marine organisms on an acute basis. epa.gov This includes key components of aquatic food webs, from invertebrates to fish. The U.S. Environmental Protection Agency (EPA) has determined that aquatic organisms would face acute risks if the concentration of OBPA in effluent were to surpass 1.75 ppm. epa.gov Specific toxicity data underscore the sensitivity of aquatic species to this compound. For instance, comments submitted to the EPA regarding the use of OBPA in swimming pool liners highlighted that the calculated concentration in treated pools could exceed the toxicity endpoints for both freshwater and estuarine/marine invertebrates. regulations.gov

Table 1: Aquatic Toxicity of this compound

| Organism Type | Species | Toxicity Value (96-hour LC50) | Toxicity Classification |

|---|---|---|---|

| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | 3.5 µg/L | Very Highly Toxic regulations.gov |

| Freshwater Invertebrate | Daphnid (Daphnia magna) | 4.8 µg/L (48-hour EC50) | Very Highly Toxic regulations.gov |

| Estuarine/Marine Fish | Sheepshead Minnow | 8 µg/L | Very Highly Toxic regulations.gov |

| Estuarine/Marine Invertebrate | Grass Shrimp (Palaemonetes pugio) | 50 µg/L | Very Highly Toxic regulations.gov |

Terrestrial and Avian Species The direct risk to terrestrial and avian life is considered differently. Acute oral studies in rats have confirmed that OBPA is highly toxic to terrestrial organisms. epa.gov However, for birds, the risk profile appears lower. Studies on end-use products containing OBPA indicate a very low order of toxicity to avian species. epa.gov A 2020 EPA risk assessment reported that Mallard ducks and Bobwhite quail were "practically nontoxic" in acute and dietary studies, respectively. regulations.gov

Table 2: Terrestrial and Avian Toxicity of this compound

| Organism Type | Species | Toxicity Value | Toxicity Classification |

|---|---|---|---|

| Terrestrial Mammals | Rat (Acute Oral) | High Acute Toxicity | Toxicity Category I epa.gov |

| Avian | Mallard Duck (Acute) | LD50 = >10,000 mg/kg-bw | Practically Nontoxic regulations.gov |

| Avian | Bobwhite Quail (Dietary) | LC50 = >10,000 mg/kg-diet | Practically Nontoxic regulations.gov |

Environmental Fate and Bioaccumulation

The potential for a substance to impact an ecosystem is also governed by its persistence, mobility, and tendency to accumulate in organisms. fao.org For OBPA, these factors present a complex picture. The compound is expected to be immobile in soil, binding strongly to soil particles. researchgate.net This reduces the likelihood of it leaching into groundwater.

However, a significant concern for ecosystem health is its potential for bioaccumulation. The estimated Bioconcentration Factor (BCF), which indicates the accumulation of a chemical in an organism from water, is high for OBPA. This suggests that even if concentrations in the water are low, the compound could accumulate in the tissues of aquatic organisms over time, potentially reaching harmful levels and magnifying up the food chain. mdpi.com

Table 3: Environmental Fate and Bioaccumulation Potential of this compound

| Parameter | Estimated Value / Finding | Implication for Ecosystems |

|---|---|---|

| Soil Mobility | Expected to be immobile | Low risk of groundwater contamination through leaching. researchgate.net |

| Bioaccumulation | High potential in aquatic organisms | Risk of biomagnification through the food web, posing a threat to higher trophic level predators. |

| Leaching from Products | Not expected in significant quantities | Limits environmental exposure from intended uses, reducing overall risk. regulations.gov |

Risk to Biodiversity and Ecosystem Function

The high toxicity of OBPA, particularly to aquatic life, signifies a direct threat to biodiversity. The loss of sensitive species of fish and invertebrates could disrupt aquatic food webs and alter the structure and function of the ecosystem. greenfacts.org Environments contaminated with arsenic compounds have been observed to contain fewer species and smaller populations. greenfacts.org

A 2020 draft ecological risk assessment by the EPA reiterated this position, stating that adverse effects to non-target aquatic or terrestrial organisms are not expected. regulations.gov Based on the limited potential for environmental exposure, the agency made a "no effects" determination under the Endangered Species Act (ESA) for all listed species and their habitats. regulations.gov This indicates that under current use conditions, OBPA is not expected to jeopardize the persistence of threatened or endangered species, a key indicator of broad-scale biodiversity impact.

Environmental Fate, Transport, and Remediation Research of 10,10 Oxybisphenoxarsine

Environmental Persistence and Transformation Pathways

The persistence of 10,10'-Oxybisphenoxarsine in the environment is largely linked to its stability within the materials it is designed to protect. Its transformation pathways are critical to understanding the nature of any residues that might enter environmental compartments.

Leaching and Migration from Treated Materials into Surrounding Media

A primary concern for materials preservatives is their potential to leach from the treated product into the surrounding environment. For OBPA, which is incorporated into materials like flexible vinyl, plastics, and textiles, research indicates a low potential for significant leaching. epa.govepa.gov

While the leaching of the parent OBPA compound is minimal, environmental exposure may occur from its degradation products. The primary expected degradation product in any potential leachate is phenoxyarsinic acid, which has chemical and physical properties similar to the parent compound. regulations.gov

| Treated Material | Study Finding | Reference |

|---|---|---|

| Vinyl Pool Liners | Leached arsenic residues did not exceed the 50 ppb maximum limit for arsenic in drinking water. | epa.gov |

| Vinyl Baby Pants | Leached arsenic residues did not exceed the 50 ppb maximum limit for arsenic in drinking water. | epa.gov |

| General Commercial Products | Not expected to leach OBPA in significant quantities. Leachate primarily expected to be phenoxyarsinic acid. | regulations.gov |

Sorption and Desorption Behavior in Soil and Sediment

Should this compound or its transformation products enter terrestrial or aquatic environments, their mobility is largely governed by sorption and desorption processes in soil and sediment. While specific studies on the sorption-desorption behavior of OBPA are not widely available, the behavior of other organoarsenic compounds and large organic molecules provides insight into its likely fate.

The mobility of arsenic compounds in soils is significantly affected by sorption/desorption on soil components. researchgate.net Iron, aluminum, and manganese oxides are particularly important in controlling the mobility and concentration of arsenic in natural environments. researchgate.net For organoarsenic compounds, research suggests that they adsorb onto Fe or Al (oxyhydr)oxides in the soil, which can control their mobility. jpgu.org

Given OBPA's nature as a large, heterocyclic organic compound with low water solubility, it is expected to exhibit strong sorption to soil organic matter and clay particles. This strong binding would limit its mobility and bioavailability in the soil column, reducing the potential for it to migrate into groundwater. researchgate.netscielo.br Desorption, the process by which a substance is released from a sorbed state, would likely be a slow process, contributing to the compound's persistence in the soil matrix but also limiting its transport in water. scielo.brmdpi.com

Environmental Monitoring and Analytical Method Development

Effective environmental monitoring relies on the availability of sensitive and specific analytical methods capable of detecting and quantifying the target compound and its metabolites, often at very low concentrations in complex environmental samples.

Trace Analysis Techniques for this compound in Complex Matrices

The analysis of this compound in complex matrices such as soil, sediment, water, or biota requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity for trace-level detection.

High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is a primary tool for the analysis of non-volatile organic compounds like OBPA. For trace analysis in complex environmental samples, HPLC is often coupled with tandem mass spectrometry (MS/MS). This technique, known as HPLC-MS/MS, provides a high degree of selectivity and sensitivity, allowing for the quantification of target analytes at parts-per-billion or even parts-per-trillion levels. nih.gov

The general workflow for analyzing a solid matrix like soil or sediment would involve:

Extraction: Using a suitable organic solvent to remove OBPA from the sample matrix.

Cleanup: Employing techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample extract.

Analysis: Injecting the cleaned extract into an HPLC-MS/MS system for separation and quantification. nih.gov

Speciation Analysis of Arsenic Metabolites in Environmental Samples

Understanding the environmental risk of arsenic-containing compounds requires speciation analysis—the separation and quantification of the different chemical forms of arsenic. The toxicity of arsenic is highly dependent on its chemical form; inorganic species like arsenite (AsIII) and arsenate (AsV) are generally more toxic than many organic forms. nih.gov

The "gold standard" for arsenic speciation analysis is the coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the element-specific, highly sensitive detection of ICP-MS. researchgate.netresearchgate.net

This method allows for the separation and quantification of key arsenic metabolites, including:

Inorganic Arsenic (arsenite and arsenate)

Monomethylarsonic acid (MMA)

Dimethylarsinic acid (DMA)

Arsenobetaine (AsB)

The technique can be adapted to identify and quantify other organoarsenic compounds, such as the expected OBPA degradation product, phenoxyarsinic acid. The method is highly reliable for analyzing arsenic species in various samples, including water and biological fluids like urine, with detection limits in the low µg/L range. nih.govresearchgate.netanalytik-jena.fr

| Analytical Task | Primary Technique | Description |

|---|---|---|

| Trace Analysis of Parent OBPA | HPLC-MS/MS | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. Offers high sensitivity and selectivity for quantifying the organic molecule in complex matrices. |

| Speciation of Arsenic Metabolites | HPLC-ICP-MS | High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry. The benchmark for separating and quantifying different arsenic species with high elemental specificity and very low detection limits. |

Strategies for Environmental Remediation and Decontamination of this compound

The environmental persistence and inherent toxicity of organoarsenic compounds such as this compound (OBPA) necessitate the development of effective remediation strategies. Research into the decontamination of sites and water sources polluted with OBPA has explored several avenues, including biological degradation, chemical oxidation, and physical removal methods. This section details the current understanding and research findings related to these remediation technologies.

Bioremediation Approaches for this compound Contamination

Bioremediation utilizes the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic forms. mdpi.com The potential for microbial degradation of OBPA has been a subject of scientific inquiry, particularly given that microorganisms are known to metabolize various aromatic compounds and other organoarsenicals. nih.govnih.gov

A key area of investigation has been whether microorganisms can cleave the stable aryl-arsenic bonds within the OBPA molecule and potentially convert it into volatile arsenic species, such as trimethylarsine (B50810). A significant study in this area examined the interaction of OBPA with the fungus Scopulariopsis brevicaulis, a microorganism well-known for its ability to biomethylate inorganic arsenic, earning it the name "arsenic fungus". ubc.caresearchgate.netnih.gov The study also included OBPA-tolerant microorganisms isolated from soil previously contaminated with arylarsenic compounds.

The research findings indicated a lack of significant biodegradation. Across the various microbial cultures, there was no evidence of complete cleavage of the aryl-arsenic bonds. Furthermore, no significant quantities of the volatile trimethylarsine were detected in the headspace of the S. brevicaulis cultures. ubc.ca This suggests that the specific chemical structure of OBPA is highly resistant to the metabolic pathways employed by these arsenic-resistant and methylating microorganisms. While bioremediation is a promising and cost-effective technology for many organic pollutants, its applicability to this compound appears limited based on current research. mdpi.comepa.gov

Table 1: Research Findings on the Microbial Degradation of this compound (OBPA)

| Microorganism(s) | Experimental Focus | Key Findings | Reference |

|---|---|---|---|

| Scopulariopsis brevicaulis | Assessment of biomethylation and degradation of OBPA. | No significant amount of volatile trimethylarsine was detected. | ubc.ca |

| OBPA-tolerant soil microorganisms | Evaluation of the cleavage of aryl-arsenic bonds in OBPA. | No evidence of complete microbiological cleavage of the aryl-arsenic bonds was found. | ubc.ca |

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic (and sometimes inorganic) materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.govmdpi.com AOPs, such as the Fenton process and photocatalysis, have demonstrated effectiveness in degrading a wide range of refractory organic contaminants, including various pesticides and organoarsenic compounds. nih.govresearchgate.net

Currently, there is a lack of specific research literature on the degradation of this compound using AOPs. However, studies on other complex organoarsenic compounds, such as Roxarsone, provide insight into the potential efficacy of these methods. AOPs generate highly reactive and non-selective hydroxyl radicals that can attack and break down complex organic molecules. researchgate.net For a molecule like OBPA, the theoretical degradation pathway would involve the cleavage of the ether linkage and the oxidation and eventual mineralization of the phenoxarsine rings.

The Fenton process, which utilizes ferrous ions to catalyze the decomposition of hydrogen peroxide and generate hydroxyl radicals, has been shown to effectively degrade aromatic compounds and remove inorganic arsenic. nih.govmdx.ac.ukmdpi.com Similarly, photocatalysis, which uses a semiconductor catalyst (like titanium dioxide) and a light source, can generate the necessary radicals to mineralize persistent organic pollutants. mdpi.comciemat.es Research on the organoarsenic compound p-arsanilic acid demonstrated that a Fenton process could achieve rapid degradation and simultaneous removal of the resulting inorganic arsenic from the solution. nih.gov These findings suggest that AOPs are a promising technology for the destructive treatment of OBPA, though specific studies are required to determine optimal conditions and degradation efficiency.

Table 2: Efficacy of Advanced Oxidation Processes on Structurally Related Compounds

| Compound | AOP Method | Observed Outcome | Reference |

|---|---|---|---|

| Roxarsone | Glow Discharge Plasma (GDP) with Fenton-like reactions | Effectively oxidized to inorganic arsenic (As(V)), which was then precipitated. | researchgate.net |

| p-Arsanilic Acid | Fenton Process | Rapid degradation of the parent compound with simultaneous removal of arsenic. | nih.gov |

| Various Aromatic Amines | Fenton's Reagent | Amenable to oxidation, ring-cleavage, and eventual mineralization to carbon dioxide. | mdx.ac.uk |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Fenton Process (H₂O₂/Fe²⁺) | Achieved decomposition yields up to 99.9%. | mdpi.com |

Regulatory Science and Risk Management Research of 10,10 Oxybisphenoxarsine

Methodological Advancements in Human Health Risk Assessment

Recent progress in human health risk assessment methodologies has moved towards more nuanced and data-driven approaches. For a compound like 10,10'-Oxybisphenoxarsine, which is used in a variety of consumer and industrial products, these advancements are crucial for accurately characterizing potential risks across different scenarios.

Refined Exposure Modeling for Occupational and Residential Scenarios

Traditional risk assessments often rely on deterministic, or single-point, estimates for exposure, which may not fully capture the variability in real-world scenarios. Methodological advancements have led to the development of more refined exposure models, including probabilistic approaches, that provide a more realistic picture of potential human exposure to OBPA.

In occupational settings , such as the manufacturing of OBPA-treated plastics and textiles, refined exposure models incorporate a wider range of variables to estimate worker exposure. These models can account for variations in production processes, the use of personal protective equipment (PPE), and ventilation rates. Probabilistic models, such as Monte Carlo simulations, can use distributions of these variables to generate a range of potential exposure levels and the likelihood of their occurrence. This provides a more comprehensive understanding of risk than a single, worst-case scenario estimate. For OBPA, occupational exposure during the manufacturing process is expected to be minimal due to the use of closed systems and appropriate PPE. nih.gov

For residential scenarios , where individuals may be exposed to OBPA through treated articles like PVC flooring, carpets, and mattress covers, refined exposure modeling is also critical. researchgate.net These models consider factors such as the rate at which OBPA may leach from the product, the frequency and duration of contact, and the potential for hand-to-mouth transfer, especially in children. researchgate.net Advanced models can simulate the migration of chemicals from polymers over time and under different environmental conditions. epa.govnih.govnih.govfigshare.com The U.S. Environmental Protection Agency (EPA) has conducted assessments for incidental oral and dermal exposures in residential settings for products containing OBPA. nih.gov These assessments have resulted in the calculation of Margins of Exposure (MOEs) to characterize risk. For some uses, such as in carpets and mattress covers, these MOEs have been found to be of concern. nih.gov

Below is a data table summarizing the EPA's findings on residential exposure to OBPA from various treated articles.

| Product | Population | Exposure Route | Margin of Exposure (MOE) | Level of Concern (LOC) | Risk Concern |

| PVC Flooring | Children (1<2 years old) | Dermal (Systemic) | 66 | 100 | Yes |